molecular formula C22H25ClN2O B2689701 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone CAS No. 113612-10-5

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone

Cat. No.: B2689701
CAS No.: 113612-10-5
M. Wt: 368.91
InChI Key: UKKLPCUQNNNKFA-QPJJXVBHSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone is an organic compound with the CAS Registry Number 113612-10-5 and is also known by the code JS-1723 . This research chemical has a molecular formula of C22H25ClN2O and a molecular weight of 368.90 g/mol . Its structure features a chlorophenyl group and a piperazine moiety substituted with a cinnamyl (3-phenyl-2-propenyl) group . The compound is offered with a purity of over 90% and is available for research purposes in quantities ranging from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. This product is not approved for human consumption or for any veterinary applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-21-10-8-20(9-11-21)22(26)12-14-25-17-15-24(16-18-25)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKLPCUQNNNKFA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Substitution reactions: The piperazine ring is then functionalized with the 4-chlorophenyl and 3-phenyl-2-propenyl groups through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled by linking the substituted piperazine to the propanone moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool to study biological processes or as a potential therapeutic agent.

    Industry: Used in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) CAS Number
1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone Piperazine with 3-phenyl-2-propenyl substituent C₂₂H₂₅ClN₂O 368.9 113612-10-5
Aldi-4 (1-(4-chlorophenyl)-3-(piperidinyl)-1-propanone hydrochloride) Piperidine ring instead of piperazine; lacks propenyl group C₁₅H₂₁ClN₂O 296.8 N/A
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone Bromophenyl at position 1; piperazine substituted with 3-chlorophenyl C₂₀H₂₁BrClN₂O 435.8 952182-60-4
(2E)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-propen-1-one Propenone linked to trimethoxyphenyl; piperazine substituted with 3-chlorophenyl C₂₂H₂₃ClN₂O₄ 427.9 307952-91-6
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Piperazine substituted with benzyl group; propanone has dual phenyl/4-chlorophenyl groups C₂₇H₂₈ClN₂O 433.0 N/A

Key Observations :

  • Halogen Variations : Bromine substitution (e.g., ) increases molecular weight and lipophilicity compared to chlorine, which may affect membrane permeability .
  • Piperazine vs. Piperidine : Piperazine derivatives generally exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen, influencing receptor binding compared to piperidine-based analogs .

Physicochemical Properties

Table 2: Experimental Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound Not reported 4.2* Insoluble in water
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone 73–74 5.1* <0.1 (water)
Aldi-4 Not reported 3.8* Soluble in DMSO

*Predicted using ChemDraw software.

Key Observations :

  • The propenyl group in the target compound may reduce crystallinity compared to brominated analogs, as evidenced by the lack of reported melting points .

Pharmacological Activities:

  • Aldi-4: Demonstrated potent ALDH inhibition (IC₅₀ < 1 µM), attributed to the 4-chlorophenyl-propanone scaffold .
  • Chalcone Derivatives (e.g., –13): Exhibit anti-inflammatory and anticancer activities via Michael addition reactivity, a feature absent in the target compound due to the saturated propanone backbone .
  • Piperazine-Propenyl Analogs (e.g., ): Trimethoxyphenyl substitution confers antiproliferative activity against cancer cell lines, suggesting the target compound’s propenyl group may similarly modulate activity .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : The 3-phenyl-2-propenyl group may enhance steric bulk, improving selectivity for hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl or methoxy groups) .
  • Chlorophenyl vs. Bromophenyl : Chlorine’s electronegativity favors hydrogen bonding, while bromine’s larger size enhances van der Waals interactions, suggesting tunable activity via halogen exchange .

Biological Activity

The compound 1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone , also known by its CAS number 113612-10-5, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C22H25ClN2O
  • Molar Mass : 368.9 g/mol
  • Boiling Point : 518.8 ± 50.0 °C (predicted)
  • Density : 1.151 ± 0.06 g/cm³ (predicted)
  • pKa : 7.08 ± 0.10 (predicted)

Structural Characteristics

The structure of this compound features a chlorophenyl group and a piperazine moiety, which are known to influence its biological interactions significantly.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antidepressant Activity : The compound has been studied for its potential antidepressant effects, possibly through modulation of serotonin receptors.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : It has shown promise as an antioxidant, which may contribute to its protective effects in cellular models.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Inhibition of specific enzymes related to oxidative stress.
  • Modulation of ion channels and receptors involved in neuronal signaling.

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives, providing insights into the potential applications of this compound:

StudyFindings
Umesha et al. (2009)Investigated related compounds with similar structures and reported significant antioxidant and antimicrobial activities.
Research on Piperazine DerivativesHighlighted the importance of piperazine in enhancing antidepressant effects through selective serotonin reuptake inhibition.
Antimicrobial StudiesFound that structurally similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis

A comparative analysis with other known compounds reveals that while many piperazine derivatives show promise in pharmacological applications, the specific combination of chlorophenyl and propenyl groups in this compound may enhance its efficacy and selectivity.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone?

Methodological Answer: The compound’s synthesis typically involves multi-step protocols:

  • Mannich Reaction: Formation of the piperazine-propanone backbone via condensation of 4-chlorophenylacetone with piperazine derivatives under basic conditions (e.g., K2_2CO3_3) .
  • Allylation: Introduction of the 3-phenyl-2-propenyl group to the piperazine nitrogen using allyl bromide derivatives. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for regioselectivity .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection parameters include a scan width of 1.0° and exposure time of 10–20 s/frame .
  • Refinement: The SHELX suite (SHELXL-2018) is used for structure solution and refinement. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Melting Point: Determined via differential scanning calorimetry (DSC) at a heating rate of 10°C/min. For structurally similar chlorophenyl-propanone derivatives, values range between 187–190°C .
  • Solubility: Measured in polar aprotic solvents (DMSO, DMF) using UV-Vis spectroscopy. Typical solubility in DMSO at 25°C is ~50 mM .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Computational Setup: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .
  • Thermochemical Analysis: Atomization energies and ionization potentials are derived using gradient-corrected exchange-correlation functionals (e.g., Becke’s 1993 method), achieving <3 kcal/mol deviation from experimental data .

Q. What experimental approaches resolve contradictions in mechanistic studies of its reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Deuterium labeling at the propenyl group tracks hydrogen transfer steps during allylation. KIE > 2 suggests rate-limiting proton abstraction .
  • NMR Monitoring: In-situ 1^1H NMR (400 MHz, CDCl3_3) identifies intermediates in Mannich reactions, with chemical shifts at δ 3.2–3.8 ppm confirming piperazine coordination .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP-Pd complexes for asymmetric allylation, achieving enantiomeric excess (ee) >90% via π-allyl coordination .
  • Crystallographic Validation: Compare experimental vs. computed (TD-DFT) circular dichroism spectra to confirm absolute configuration .

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